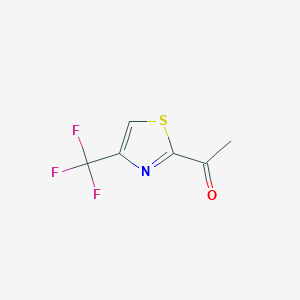![molecular formula C7H4Cl2N2 B1452369 5,6-ジクロロ-1H-ピロロ[2,3-b]ピリジン CAS No. 1190317-72-6](/img/structure/B1452369.png)
5,6-ジクロロ-1H-ピロロ[2,3-b]ピリジン
説明
“5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C7H4Cl2N2 . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is a yellow solid with a melting point of 287–288 °C .
Synthesis Analysis
The synthesis of “5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine” involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine” can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). Its 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3). Its 13C NMR spectrum (100 MHz, DMSO-d6) shows peaks at various chemical shifts .
Chemical Reactions Analysis
The chemical reactions involving “5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine” are complex and can lead to the formation of various substituted pyridines with diverse functional groups. These reactions involve the remodeling of (aza)indole/benzofuran skeletons .
Physical And Chemical Properties Analysis
“5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine” is a yellow solid with a melting point of 287–288 °C. Its molecular weight is 187.03 .
科学的研究の応用
抗腫瘍活性
この化合物は、潜在的な抗腫瘍活性を持つことが発見されています 。このため、腫瘍学の分野で注目されています。腫瘍学の研究者は、癌細胞の増殖を阻害する新しい化合物を常に探しています。
抗菌活性
“5,6-ジクロロ-1H-ピロロ[2,3-b]ピリジン”は、抗菌性を示すことが発見されました 。これは、抗生物質耐性の増大という問題に対処するために必要な、新しい抗菌剤の開発に役立つ可能性があります。
抗真菌活性
抗菌特性に加えて、この化合物は抗真菌活性も有しています 。これは、世界中の多くの地域で一般的な問題である真菌感染症の治療に役立つ可能性があります。
抗ウイルス活性
研究により、“5,6-ジクロロ-1H-ピロロ[2,3-b]ピリジン”には抗ウイルス特性があることが示されました 。これは、さまざまなウイルス感染症の治療に必要な、新しい抗ウイルス薬の開発に役立つ可能性があります。
抗酸化活性
この化合物は、抗酸化活性を持つことが発見されています 。抗酸化物質とは、フリーラジカルによる細胞への損傷を予防または遅らせることができる物質です。フリーラジカルとは、環境やその他のストレスに対する反応として、体内で生成される不安定な分子です。
抗炎症活性
“5,6-ジクロロ-1H-ピロロ[2,3-b]ピリジン”は、抗炎症性を示すことが発見されました 。これは、関節炎や喘息など、炎症が特徴の症状の治療に役立つ可能性があります。
抗凝固活性
この化合物は、抗凝固活性を持つことが発見されています 。これは、深部静脈血栓症や肺塞栓症などの状態を引き起こす可能性のある血栓の予防と治療に役立つ可能性があります。
分析対象物の検出
“5,6-ジクロロ-1H-ピロロ[2,3-b]ピリジン”が属するフォトクロミック物質の一種であるスピロピランは、システイン、メチオニン、グルタチオンなどの硫黄含有アミノ酸やオリゴペプチドの定量に使用できます 。これは、分析化学の分野での潜在的な応用を示唆しています。
将来の方向性
作用機序
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound influences multiple pathways, leading to downstream effects .
Pharmacokinetics
These properties would influence the bioavailability of the compound .
生化学分析
Biochemical Properties
5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it interacts with proteins involved in DNA repair mechanisms, thereby affecting the cell’s ability to maintain genomic stability .
Cellular Effects
The effects of 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell behavior and function . In cancer cells, 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine has been shown to induce apoptosis and inhibit cell proliferation, making it a potential candidate for anticancer therapies . Furthermore, it can affect the expression of genes involved in cell cycle regulation, thereby influencing the cell’s ability to divide and grow .
Molecular Mechanism
At the molecular level, 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing them from catalyzing their respective biochemical reactions . For instance, it has been found to inhibit the activity of kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of target proteins . Additionally, 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
The effects of 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied . In in vitro studies, prolonged exposure to 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine has been associated with sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function can be influenced by factors such as metabolism, distribution, and clearance .
Dosage Effects in Animal Models
The effects of 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine can vary with different dosages in animal models. At low doses, this compound has been found to exert minimal toxic effects while still modulating cellular processes . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects .
特性
IUPAC Name |
5,6-dichloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFVCHKGYRYJQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696631 | |
| Record name | 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190317-72-6 | |
| Record name | 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




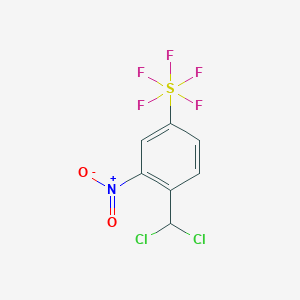
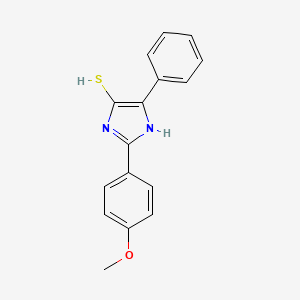
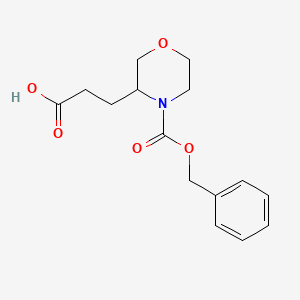
![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1452297.png)



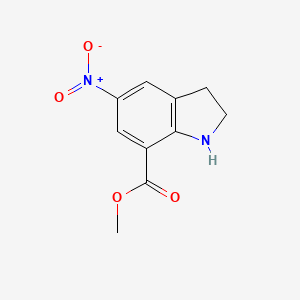

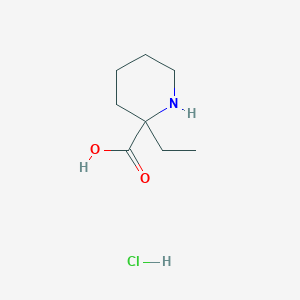
![methyl 3-({(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl}amino)-2-thiophenecarboxylate](/img/structure/B1452306.png)
![Ethyl 3-[([1,1'-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate](/img/structure/B1452307.png)
